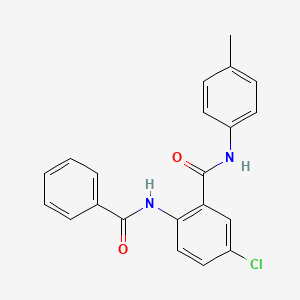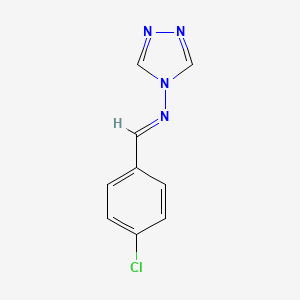![molecular formula C23H24N2O3S B11670259 (2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 329223-93-0](/img/structure/B11670259.png)
(2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with additional functional groups such as a hexyloxy and methoxy substituent. This structural complexity makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of thiazolobenzimidazole derivatives. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicine, this compound may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Benzothiazole derivatives: Compounds with a similar thiazole ring structure.
Acetylacetone: Another compound with keto-enol tautomerism similar to the thiazolobenzimidazole structure.
Uniqueness
What sets (2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart from these similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
329223-93-0 |
|---|---|
Molecular Formula |
C23H24N2O3S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2Z)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H24N2O3S/c1-3-4-5-8-13-28-19-12-11-16(14-20(19)27-2)15-21-22(26)25-18-10-7-6-9-17(18)24-23(25)29-21/h6-7,9-12,14-15H,3-5,8,13H2,1-2H3/b21-15- |
InChI Key |
TUYKXDPOCJJQJE-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11670176.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670179.png)
![ethyl 4-(4-bromophenyl)-2-({(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)thiophene-3-carboxylate](/img/structure/B11670182.png)
![6-Amino-3-methyl-1-(4-methylphenyl)-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670183.png)
![4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B11670184.png)
![4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11670186.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670190.png)

![((5E)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11670219.png)
![2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate](/img/structure/B11670228.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670242.png)
![2,5-dimethyl-N'-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide](/img/structure/B11670248.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11670271.png)
